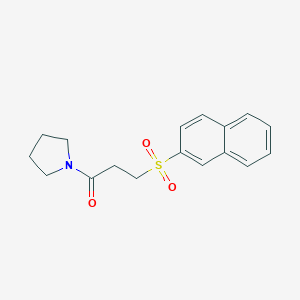
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol . This compound is characterized by the presence of a naphthyl group, a pyrrolidinyl group, and a sulfone functional group. It is used in various scientific research applications due to its unique chemical properties.
Análisis De Reacciones Químicas
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one can be compared with other similar compounds, such as:
2-Naphthyl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide: This compound has a sulfide group instead of a sulfone group, resulting in different chemical reactivity and biological activity.
2-Naphthyl 3-oxo-3-(1-pyrrolidinyl)propyl sulfoxide: This compound has a sulfoxide group, which also affects its chemical and biological properties.
Naphthyl derivatives: Compounds with different substituents on the naphthyl ring can exhibit varying chemical and biological activities.
Propiedades
Fórmula molecular |
C17H19NO3S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H19NO3S/c19-17(18-10-3-4-11-18)9-12-22(20,21)16-8-7-14-5-1-2-6-15(14)13-16/h1-2,5-8,13H,3-4,9-12H2 |
Clave InChI |
KCTDUTDBUPPWPF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285498.png)
